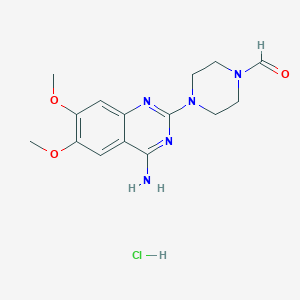

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride

Description

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde Hydrochloride is a quinazoline derivative with the molecular formula C₁₅H₂₀ClN₅O₃ and a molecular weight of 385.81 g/mol . Its structure consists of a 4-amino-6,7-dimethoxyquinazoline core linked to a piperazine ring substituted with a carboxaldehyde group, which distinguishes it from other clinically used α₁-adrenoceptor antagonists like prazosin, doxazosin, and terazosin. The compound is listed under synonyms such as 1-Piperazinecarboxaldehyde, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-, Monohydrochloride and is associated with the CAS number 60547-97-9 . Unlike its therapeutic analogs, this compound is primarily documented in chemical catalogs as a research reagent rather than a marketed pharmaceutical agent .

Properties

IUPAC Name |

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3.ClH/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20;/h7-9H,3-6H2,1-2H3,(H2,16,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBHLVFARVXOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride typically involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating hypertension and benign prostatic hyperplasia.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound causes relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with three major α₁-blockers: prazosin , doxazosin , and terazosin . These drugs differ in the substituent on the piperazine ring, which influences their pharmacokinetic and pharmacodynamic profiles. Below is a detailed comparison:

Structural and Pharmacological Comparison

Functional Group Impact on Drug Properties

- Carboxaldehyde (Query Compound) : The polar aldehyde group may reduce membrane permeability compared to acyl-substituted analogs, limiting oral bioavailability .

- 2-Furoyl (Prazosin) : Enhances α₁-receptor selectivity and moderate lipophilicity, supporting once-daily dosing in hypertension .

- 1,4-Benzodioxan-2-ylcarbonyl (Doxazosin) : Increases half-life (22 hrs) due to metabolic stability, enabling extended-release formulations .

- Tetrahydrofuroyl (Terazosin) : Improves water solubility (1.25 mg/mL) and urinary excretion, making it suitable for BPH management .

Biological Activity

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates a quinazoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride

- CAS Number : 102714-74-9

- Molecular Formula : C14H18N4O3

- Molecular Weight : 290.32 g/mol

Biological Activity Overview

The biological activity of 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride has been investigated in various studies. Its unique structural features contribute to its potential pharmacological effects.

Antitumor Activity

Several studies have reported the antitumor properties of quinazoline derivatives. The compound has shown promise in inhibiting the growth of cancer cell lines through various mechanisms:

- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.

- Case Study : In vitro studies demonstrated that the compound reduced cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Case Study : Testing against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, suggesting effective antimicrobial properties.

Data Table: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The quinazoline structure is known to bind to ATP-binding sites of kinases, inhibiting their activity.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Action : By disrupting essential cellular processes in bacteria, the compound exhibits significant antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde Hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis involves coupling 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine derivatives under controlled conditions. For example, heating 2-chloro-4-amino-6,7-dimethoxyquinazoline with a 25% piperazine solution in ethanol at 160°C for 16 hours under pressure yields the intermediate 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline. Subsequent acylation with 2-furoyl chloride in methanol at room temperature produces the target compound after recrystallization .

- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants critically affect purity and yield. For instance, methanol/water recrystallization ensures high crystallinity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., Cambridge Structural Database codes for related piperazine derivatives) .

- NMR spectroscopy : H and C NMR confirm substituent positions on the quinazoline and piperazine moieties. Methoxy groups typically resonate at δ 3.8–4.0 ppm .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~432) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

- Methodology :

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. Hydrochloride salts enhance aqueous solubility at physiological pH .

- Stability : Store lyophilized powder at -20°C in airtight containers. Avoid prolonged exposure to light or humidity to prevent degradation .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can receptor binding be validated?

- Methodology :

- Target Prediction : Computational docking (e.g., AutoDock Vina) suggests affinity for α1-adrenergic receptors due to structural similarity to terazosin, a known α1-blocker .

- In Vitro Validation : Competitive binding assays using H-prazosin in rat aorta membranes quantify receptor affinity (IC₅₀ values). Functional assays (e.g., vasodilation in isolated tissues) confirm antagonism .

Q. How can researchers resolve contradictions in spectral data or crystallographic results?

- Case Study : Discrepancies between NMR and X-ray data may arise from dynamic equilibria (e.g., rotameric forms of the piperazine ring).

- Resolution :

- Variable Temperature NMR : Identifies conformational flexibility (e.g., coalescence of peaks at elevated temperatures).

- DFT Calculations : Compare experimental and computed C chemical shifts to validate dominant conformers .

Q. What computational strategies are recommended for QSAR modeling of this compound’s derivatives?

- Methodology :

- Descriptor Selection : Include log P, polar surface area (TPSA), and hydrogen-bonding capacity (from PubChem data) .

- Model Training : Use partial least squares (PLS) regression on datasets of analogous quinazoline derivatives to predict bioavailability or binding affinity .

Q. How can in vivo efficacy be systematically evaluated while minimizing off-target effects?

- Experimental Design :

- Dose-Response Studies : Administer compound intravenously in rodent models (e.g., hypertensive rats) to measure blood pressure changes.

- Toxicokinetics : Monitor plasma clearance (t₁/₂) and organ distribution via LC-MS/MS. Compare with control groups receiving structural analogs .

Q. What formulation strategies address poor oral bioavailability?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.